8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid
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Overview
Description
Benzothiazoles are a class of sulfur-containing heterocycles that have a benzene ring fused to a thiazole ring . They play an important role in biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are widely used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .
Synthesis Analysis
Benzothiazoles can be synthesized via the cyclization of 2-aminothiophenols with carbon dioxide (CO2) in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo . This method has been reported to achieve various benzothiazoles in good yields . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring . The benzothiazole ring system was originally found in various marine and terrestrial natural compounds .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Scientific Research Applications
Synthesis and Characterization in Photophysical Studies
Research has been conducted on the synthesis and characterization of molecules containing thiazole and oxazole moieties, which includes derivatives related to 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid. These compounds have been studied for their photo-physical properties, particularly focusing on the effect of polarity on photophysical properties, absorption, and emission. Such studies are crucial for understanding the behavior of these compounds under various conditions and their potential applications in areas like fluorescence and material science (Satam et al., 2012).
Applications in Corrosion Inhibition
Benzothiazole derivatives, closely related to 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid, have been explored as corrosion inhibitors. These compounds show significant protective effects on materials like low carbon steel in acidic environments. Their inhibitive action is likely due to adsorption on the metal surface, an important aspect for industrial applications where corrosion resistance is crucial (Hür et al., 2011).
Chemosensor Development
The development of chemosensors using naphthyridine and benzothiazole groups, which include structures similar to 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid, has been researched. These compounds have shown potential in detecting metal ions like Al3+ and Fe3+ in aqueous solutions. This has significant implications in environmental monitoring and industrial applications (Yao et al., 2018).
Photophysical and Luminescence Properties
The synthesis and investigation of novel photochromic compounds, including those with benzothiazol-2-yl substituents, have been a subject of interest. These compounds exhibit luminescence properties in both their cyclic and merocyanine forms, which can be important for applications in optical materials and photonic devices (Voloshin et al., 2011).
Anticancer Research
There is ongoing research into the potential anticancer properties of compounds related to 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid. Studies have been conducted to evaluate the cytotoxic effects of these compounds against various cancer cell lines, shedding light on their potential therapeutic applications (Thi et al., 2015).
Future Directions
properties
IUPAC Name |
8-(1,3-benzothiazol-2-yl)naphthalene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2S/c20-18(21)13-8-4-6-11-5-3-7-12(16(11)13)17-19-14-9-1-2-10-15(14)22-17/h1-10H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVDCYAMTNYGFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=CC4=C3C(=CC=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid |
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